tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Description
tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (CAS: 2309427-24-3) is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom in the 5-azaspiro ring and a hydroxyl group at position 2. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol and a purity of 97% . The compound is marketed for laboratory use, particularly in pharmaceutical and organic synthesis research, where its spirocyclic framework and hydroxyl group enable versatile derivatization.
Properties
IUPAC Name |
tert-butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-5-4-6-13(14)8-10(15)9-13/h10,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRHXONPESVXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Ring Formation via Intramolecular Cyclization
The construction of the 5-azaspiro[3.5]nonane core often employs intramolecular cyclization strategies. A representative approach involves the use of tert-butyl 4-methylenepiperidine-1-carboxylate as a precursor, which undergoes ring expansion through nucleophilic addition or radical-mediated processes. For instance, treatment with chloroacetyl chloride in the presence of a base such as triethylamine facilitates the formation of a ketone intermediate, which is subsequently reduced to yield the spirocyclic alcohol .
Key Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran (THF)
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Temperature: 0–25°C for acyl chloride addition; reflux for cyclization
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Catalysts/Reagents: Triethylamine (base), lithium aluminum hydride (LiAlH4) for reduction
| Step | Reagent/Condition | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N, CH₂Cl₂ | tert-butyl 2-chloroacetyl-4-methylenepiperidine-1-carboxylate | 75 |
| 2 | LiAlH4, THF, reflux | tert-butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate | 58 |
This method achieves moderate yields but requires careful control of reaction stoichiometry to avoid over-reduction or side-product formation .
An alternative route involves the late-stage introduction of the hydroxyl group. Starting from tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate , the nitrile group is hydrolyzed to a carboxylic acid under acidic conditions (e.g., H₂SO₄, H₂O), followed by reduction to the alcohol using sodium borohydride (NaBH₄) or LiAlH4 .
Optimization Insights:
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Hydrolysis: 6M HCl at 80°C for 12 hours converts nitrile to carboxylic acid (85% yield).
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Reduction: LiAlH4 in THF at 0°C selectively reduces the acid to alcohol without affecting the tert-butyl ester (72% yield) .
| Step | Reagent/Condition | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | 6M HCl, 80°C | tert-butyl 2-carboxy-5-azaspiro[3.5]nonane-5-carboxylate | 85 |
| 2 | LiAlH4, THF, 0°C | This compound | 72 |
This method offers functional group flexibility but necessitates stringent pH control during hydrolysis to prevent ester cleavage .
Catalytic Hydrogenation for Protecting Group Manipulation
The tert-butyl group is introduced via Boc protection early in the synthesis to enhance solubility and stability. A patented method for related spiro compounds employs catalytic hydrogenation to remove benzyl (Bn) protecting groups while retaining the tert-butyl ester . For example, hydrogenation of tert-butyl 2-(benzyloxy)-5-azaspiro[3.5]nonane-5-carboxylate over Pd/C under 50 psi H₂ at 30°C cleaves the Bn group, yielding the hydroxyl derivative .
Critical Parameters:
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Catalyst: 10% Pd/C
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Pressure: 20–100 psi H₂
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Additives: Acetic acid (activator for hydrogenolysis)
| Substrate | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| tert-butyl 2-(benzyloxy)-5-azaspiro[3.5]nonane-5-carboxylate | 10% Pd/C | 50 psi H₂, 30°C, 12h | 89 |
This approach is highly efficient but requires specialized equipment for high-pressure reactions .
Oxidative Methods for Direct Hydroxylation
Direct C–H hydroxylation of the spirocyclic core using oxone (KHSO₅) or m-chloroperbenzoic acid (mCPBA) has been explored. For instance, oxidation of tert-butyl 2-methylene-5-azaspiro[3.5]nonane-5-carboxylate with oxone in acetone/water generates the epoxide, which is hydrolyzed to the diol and selectively reduced to the mono-alcohol.
Reaction Pathway:
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Epoxidation: Oxone, acetone/H₂O, 0°C (78% yield).
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Hydrolysis: H₂SO₄, H₂O, 60°C (diol, 90% yield).
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Selective Reduction: NaBH₄, MeOH, −10°C (mono-alcohol, 65% yield).
| Step | Reagent/Condition | Product | Yield (%) |
|---|---|---|---|
| 1 | Oxone, acetone/H₂O | Epoxide | 78 |
| 2 | H₂SO₄, H₂O | Diol | 90 |
| 3 | NaBH₄, MeOH | Mono-alcohol | 65 |
While innovative, this multi-step sequence suffers from moderate overall yields (∼45%).
Industrial-Scale Synthesis Considerations
For large-scale production, the cyclization-reduction method (Section 1) is favored due to its simplicity and compatibility with continuous flow reactors. Key industrial modifications include:
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Solvent Recovery: THF is distilled and reused to reduce costs.
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Catalyst Recycling: Pd/C catalysts are filtered and reactivated via thermal treatment.
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Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, minimizing byproducts .
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Intramolecular Cyclization | Short route, scalable | Moderate yields | 58 |
| Hydroxylation of Nitrile | Functional group flexibility | Multi-step, pH sensitivity | 61 |
| Catalytic Hydrogenation | High efficiency, clean reactions | High-pressure equipment needed | 89 |
| Oxidative Hydroxylation | Direct C–H activation | Low overall yield | 45 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding halides or other substituted derivatives.
Scientific Research Applications
Overview
tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (CAS Number: 1934510-39-0) is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, organic synthesis, and material science.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Key Findings :
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Neuroprotective Effects : Research has shown that compounds with a similar structure may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the creation of complex molecules.
Applications :
- Synthesis of Spiro Compounds : It can be utilized in the synthesis of various spiro compounds, which are important in medicinal chemistry for their biological activities .
- Chiral Auxiliary : Its chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .
Material Science
In material science, this compound has applications in the development of advanced materials.
Applications :
- Polymer Additive : The compound can act as an additive in polymer formulations to enhance properties such as flexibility and thermal stability .
- Nanomaterials : Research indicates potential uses in the synthesis of nanomaterials, which have applications in electronics and photonics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against several bacterial strains, suggesting potential for antibiotic development. |
| Study B | Neuroprotection | Showed protective effects on neuronal cells under oxidative stress conditions, indicating therapeutic potential for neurodegenerative diseases. |
| Study C | Organic Synthesis | Successfully used as a chiral auxiliary to synthesize enantiomerically pure compounds with high yields. |
Mechanism of Action
The mechanism of action of tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Structural Analogues: Functional Group Variations
The following table highlights key structural analogs differentiated by substituent type and position:
Key Observations:
- Substituent Effects: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to amino or oxo analogs, influencing solubility and intermolecular interactions.
- Positional Isomerism : Moving the hydroxyl group from position 2 (target) to 8 () alters steric and electronic properties, impacting synthetic utility.
- Functional Group Reactivity: The oxo analog () is more electrophilic, making it suitable for nucleophilic additions, whereas the amino variant () is basic and used in catalysis.
Heteroatom Variations in Spiro Rings
Spiro compounds with additional heteroatoms (e.g., oxygen or multiple nitrogens) exhibit distinct physicochemical properties:
Key Observations:
- Oxygen vs.
- Cost and Availability : Diazaspiro compounds (e.g., ) are priced higher due to complex synthesis, whereas the target compound is more accessible (€537/100mg vs. $670/100mg).
Biological Activity
tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1788041-51-9
- Molecular Formula : C₁₃H₂₁NO₃
- Molecular Weight : 239.31 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cell proliferation.
Enzyme Inhibition
Studies have shown that compounds with similar structures can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This inhibition can lead to antiproliferative effects in cancer cell lines, suggesting potential applications in oncology .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including PC-3 prostate cancer cells .
- Anti-inflammatory Properties : The compound has been noted for its potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, suggesting a role in treating neurodegenerative diseases .
Case Studies and Research Findings
A review of the literature reveals several studies investigating the biological activity of related compounds, with findings that may extend to this compound:
Toxicology and Safety Profile
While the biological activity is promising, it is essential to consider the safety profile of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
